molecular formula C22H18F3N3OS B11095332 2-Amino-4-(3-methylthiophen-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(3-methylthiophen-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11095332
M. Wt: 429.5 g/mol
InChI Key: CAKNYHMNGGICRU-UHFFFAOYSA-N
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Description

2-AMINO-4-(3-METHYL-2-THIENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes a quinoline core, a trifluoromethyl group, and a thienyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(3-METHYL-2-THIENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the various substituents through a series of reactions, including Friedel-Crafts acylation, nitration, and reduction . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(3-METHYL-2-THIENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-AMINO-4-(3-METHYL-2-THIENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(3-METHYL-2-THIENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-4-(2-THIENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
  • 2-AMINO-4-(3-METHYL-2-FURYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Uniqueness

The presence of the 3-methyl-2-thienyl group and the trifluoromethylphenyl group in 2-AMINO-4-(3-METHYL-2-THIENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE distinguishes it from similar compounds. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C22H18F3N3OS

Molecular Weight

429.5 g/mol

IUPAC Name

2-amino-4-(3-methylthiophen-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H18F3N3OS/c1-12-8-9-30-20(12)18-15(11-26)21(27)28(16-6-3-7-17(29)19(16)18)14-5-2-4-13(10-14)22(23,24)25/h2,4-5,8-10,18H,3,6-7,27H2,1H3

InChI Key

CAKNYHMNGGICRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC(=C4)C(F)(F)F)N)C#N

Origin of Product

United States

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